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molecular formula C7H6BrIO B592609 4-Bromo-1-iodo-2-methoxybenzene CAS No. 791642-68-7

4-Bromo-1-iodo-2-methoxybenzene

Cat. No. B592609
M. Wt: 312.932
InChI Key: ZQPKPGBEEFOTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912200B2

Procedure details

4-Bromo-2-methoxy-phenylamine (2.02 g, 10 mmol) was added to a solution of p-toluensulphonic acid monohydrate (3.80 g, 20 mmol) in acetonitrile (30 mL). The mixture was cooled in an ice bath and treated with an solution of sodium nitrite (0.69 g, 10 mmol) and potassium iodide (4.15 g, 25 mmol) in water (7 mL) over 15 min maintaining the internal temperature below 10° C. After stirring at that temperature for 15 min and then for 0.5 h at room temperature, the reaction mixture was diluted with water and extracted with EtOAc (5×50 mL). The combined organic extracts were washed with 2M sodium thiosulfate (10 mL), brine (4×20 mL), water (20 mL), anhydrified over sodium sulphate, and evaporated to dryness affording a black oil that was purified by flash chromatography (petroleum ether/tert-butylmethyl ether 5/1) to yield the title compound (1.63 g, 52.2%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52.2%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](N)=[C:4]([O:9][CH3:10])[CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.N([O-])=O.[Na+].[I-:27].[K+]>C(#N)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([I:27])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)OC
Name
Quantity
3.8 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.15 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring at that temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 10° C
WAIT
Type
WAIT
Details
for 0.5 h at room temperature
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 2M sodium thiosulfate (10 mL), brine (4×20 mL), water (20 mL)
CUSTOM
Type
CUSTOM
Details
over sodium sulphate, and evaporated to dryness
CUSTOM
Type
CUSTOM
Details
affording a black oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (petroleum ether/tert-butylmethyl ether 5/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 52.2%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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